molecular formula C9H12ClNO B2399354 (1R,2R)-2-aminoindan-1-ol hydrochloride CAS No. 13575-73-0; 29365-65-9

(1R,2R)-2-aminoindan-1-ol hydrochloride

Cat. No.: B2399354
CAS No.: 13575-73-0; 29365-65-9
M. Wt: 185.65
InChI Key: KNFDUVWKQCDJQM-VTLYIQCISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-2-Aminoindan-1-ol hydrochloride is a chiral amine derivative featuring an indan backbone (a bicyclic structure comprising fused benzene and cyclopentane rings). The compound contains hydroxyl (-OH) and amino (-NH₂) groups at the 1- and 2-positions of the indan scaffold, respectively, with stereochemical specificity at these positions . This structural motif is critical for its interactions in biological systems, particularly in receptor binding and enantioselective synthesis.

Properties

CAS No.

13575-73-0; 29365-65-9

Molecular Formula

C9H12ClNO

Molecular Weight

185.65

IUPAC Name

(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride

InChI

InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m1./s1

InChI Key

KNFDUVWKQCDJQM-VTLYIQCISA-N

SMILES

C1C(C(C2=CC=CC=C21)O)N.Cl

solubility

not available

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural differences and similarities with related compounds:

Compound Name Core Structure Functional Groups Key Features Applications CAS Number Reference
(1R,2R)-2-Aminoindan-1-ol Hydrochloride Indan -OH (C1), -NH₂ (C2) Chiral centers at C1 and C2 Chiral separations, drug intermediates Not explicitly listed Inferred from
cis-1-Amino-indan-2-carboxylic Acid Hydrochloride Indan -NH₂ (C1), -COOH (C2) Carboxylic acid substitution Peptide mimetics, enzyme inhibitors 327178-41-6
(1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride Cyclopropane -NH₂ (C1), -CF₃ (C2) Trifluoromethyl group enhances lipophilicity Receptor-targeted pharmaceuticals 1287760-01-3
(1R,2R)-2-Amino-1-methylcyclopentan-1-ol Hydrochloride Cyclopentanol -OH (C1), -NH₂ (C2), -CH₃ (C1) Methyl substitution stabilizes conformation Lab-scale synthesis, chiral building blocks 2387561-11-5
(-)-(1R,2R)-3-(3-Dimethylamino-1-ethyl-2-methylpropyl)-phenol Hydrochloride Phenol derivative -OH, tertiary amine side chain Complex alkylamine side chain Analgesic, urinary incontinence Not explicitly listed

Key Observations :

  • The indan backbone in (1R,2R)-2-aminoindan-1-ol hydrochloride provides rigidity, enhancing stereochemical control in drug synthesis compared to flexible cyclopropane or cyclopentane analogs .
  • Substitutions like -COOH (carboxylic acid) or -CF₃ (trifluoromethyl) alter solubility and target affinity. For example, the trifluoromethyl group in cyclopropane derivatives improves blood-brain barrier penetration .

Toxicity and Hazards

  • (1R,2R)-2-Aminoindan-1-ol Hydrochloride: While specific data are lacking, structurally related compounds (e.g., (1R,2R)-(+)-1,2-Diphenyl-1,2-ethylenediamine) show hazards including skin/eye irritation and respiratory toxicity .
  • Comparative Safety Profiles: ortho-Toluidine Hydrochloride (CAS 636-21-5): A known carcinogen (IARC Group 1), highlighting the importance of substituent effects on toxicity . (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride: No reported carcinogenicity but requires precautions against inhalation and skin contact due to acute toxicity risks .

Regulatory Compliance

  • Compounds like (1R,2R)-(+)-1,2-Diphenyl-1,2-ethylenediamine are classified under OSHA hazard communication standards but lack carcinogenic or reproductive toxicity designations .
  • Regulatory alignment with TSCA, REACH, and SARA 313 is critical for industrial-scale synthesis .

Analytical and Crystallographic Insights

  • Crystallography : SHELX programs are widely used for resolving crystal structures of chiral amines, including indan derivatives, to confirm stereochemistry .
  • Separation Techniques: SFC outperforms HPLC in resolving (1R,2R)-2-aminoindan-1-ol hydrochloride enantiomers due to superior chiral stationary phase compatibility .

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